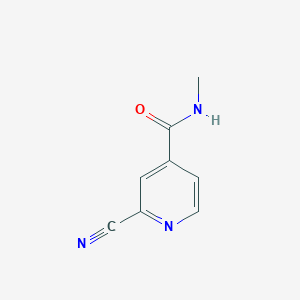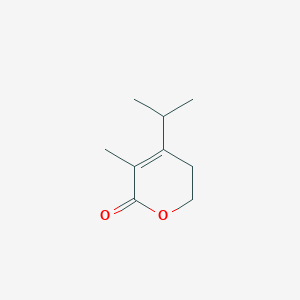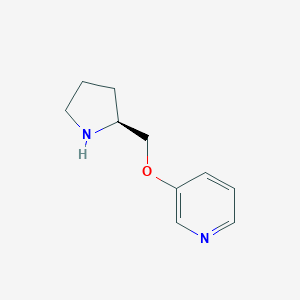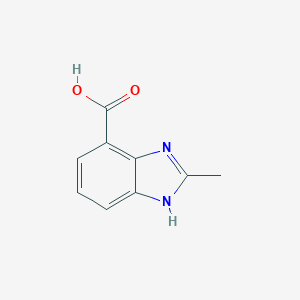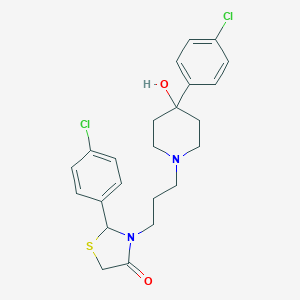
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone, also known as TAK-242, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various inflammatory diseases. It was first discovered by Takeda Pharmaceutical Company Limited in Japan and has since been studied extensively for its potential applications in the field of medicine.
Mecanismo De Acción
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone acts as a selective inhibitor of toll-like receptor 4 (TLR4), which is a key mediator of the innate immune response. TLR4 is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which trigger the production of pro-inflammatory cytokines and chemokines. By inhibiting TLR4, 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone can reduce the production of these inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
In vitro studies have shown that 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone can inhibit the production of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). In vivo studies have also demonstrated the anti-inflammatory effects of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone in animal models of sepsis, arthritis, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone in laboratory experiments is its specificity for TLR4. This allows researchers to selectively inhibit TLR4 signaling without affecting other signaling pathways. However, one limitation of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone is its relatively low potency compared to other TLR4 inhibitors. This may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
Future research on 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone could focus on its potential applications in the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Studies could also investigate the potential synergistic effects of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone with other anti-inflammatory agents. Additionally, research could explore the use of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone involves the reaction of 4-chlorobenzaldehyde with 4-chlorophenylhydrazine to form 4-chloro-N-(4-chlorophenyl)benzohydrazide. This intermediate is then reacted with 4-(4-chlorophenyl)-4-hydroxypiperidine and 3-bromopropylthiocyanate to yield 2-(4-chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone has been studied extensively for its potential applications in the treatment of various inflammatory diseases, including sepsis, arthritis, and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.
Propiedades
Número CAS |
182188-91-6 |
|---|---|
Nombre del producto |
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone |
Fórmula molecular |
C23H26Cl2N2O2S |
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26Cl2N2O2S/c24-19-6-2-17(3-7-19)22-27(21(28)16-30-22)13-1-12-26-14-10-23(29,11-15-26)18-4-8-20(25)9-5-18/h2-9,22,29H,1,10-16H2 |
Clave InChI |
FCFPNGVXEPCAGS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl |
Sinónimos |
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)pr opyl)-4-thiazolidinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



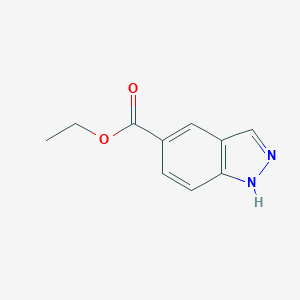
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)



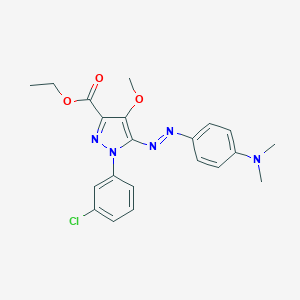
![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
